An In-depth Technical Guide to the Synthesis and Characterization of Fluoxetine Succinamic Acid
An In-depth Technical Guide to the Synthesis and Characterization of Fluoxetine Succinamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of fluoxetine succinamic acid, a known related compound of the widely prescribed antidepressant, fluoxetine. This document details a proposed synthetic pathway, analytical characterization methods, and presents available data in a structured format to aid researchers and professionals in drug development and quality control.
Introduction
Fluoxetine, the active ingredient in Prozac®, is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. As with any pharmaceutical compound, the identification and characterization of related substances and potential impurities are critical for ensuring its safety and efficacy. Fluoxetine succinamic acid, also known as 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid, is identified as USP Fluoxetine Related Compound A.[1] Understanding its synthesis and spectral characteristics is essential for the development of analytical methods for impurity profiling and quality control of fluoxetine active pharmaceutical ingredient (API) and formulated products.
Synthesis of Fluoxetine Succinamic Acid
The synthesis of fluoxetine succinamic acid is predicated on the reaction between fluoxetine and succinic anhydride. This reaction involves the nucleophilic attack of the secondary amine in fluoxetine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a succinamic acid derivative.
Proposed Reaction Scheme
The proposed synthesis proceeds as a straightforward acylation of the secondary amine of fluoxetine.
Caption: Proposed synthesis of Fluoxetine Succinamic Acid.
Experimental Protocol: Synthesis
The following is a general experimental protocol for the synthesis of fluoxetine succinamic acid. Optimization of reaction conditions may be necessary to achieve desired yield and purity.
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Dissolution: Dissolve fluoxetine hydrochloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To obtain the free base, a mild base (e.g., triethylamine or sodium bicarbonate) can be added to neutralize the hydrochloride salt, followed by filtration of the resulting salt.
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Reactant Addition: To the solution of fluoxetine free base, add a stoichiometric equivalent of succinic anhydride.
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Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, the solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure fluoxetine succinamic acid.
Characterization of Fluoxetine Succinamic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized fluoxetine succinamic acid. The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | [1] |
| Molecular Formula | C₂₁H₂₂F₃NO₄ | [1] |
| Molecular Weight | 409.4 g/mol | [1] |
| CAS Number | 1026723-45-4 | [1] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | Ionization Mode | Precursor m/z | Adduct |
| LC-MS | ESI | 410.1574 | [M+H]⁺ |
Data sourced from PubChem CID 10525558.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and trifluoromethylphenoxy groups, the aliphatic protons of the propyl chain and the succinyl moiety, and the N-methyl protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the aliphatic carbons of the propyl and succinyl chains, and the N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of fluoxetine succinamic acid is expected to exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Amide) | ~1650 |
| C=O stretch (Carboxylic Acid) | ~1710 |
| C-N stretch | 1250-1020 |
| C-F stretch | 1350-1150 |
Experimental Protocol: Characterization
A reverse-phase HPLC method can be developed for purity assessment.
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Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 220 nm).
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
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Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to the complete characterization of fluoxetine succinamic acid.
Caption: Workflow for Synthesis and Characterization.
Conclusion
This technical guide outlines a practical approach to the synthesis and characterization of fluoxetine succinamic acid. The proposed synthesis via the reaction of fluoxetine with succinic anhydride is a robust and straightforward method. The characterization data, including mass spectrometry and predicted NMR and IR spectral features, provide a solid foundation for the identification and quality control of this fluoxetine-related compound. The detailed experimental protocols serve as a valuable resource for researchers and analytical scientists working on the analysis and control of impurities in fluoxetine.
